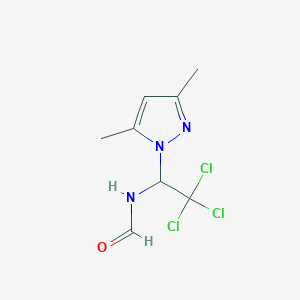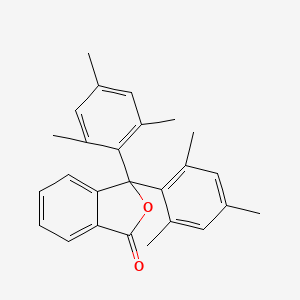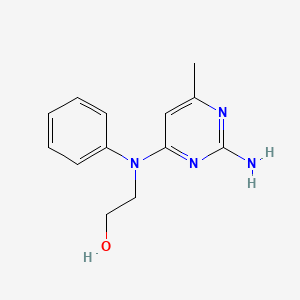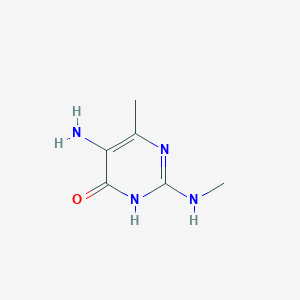![molecular formula C20H8Br4N2O2 B12908285 2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol CAS No. 63537-67-7](/img/structure/B12908285.png)
2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol is a complex organic compound with the molecular formula C20H8Br4N2O2. It is characterized by the presence of multiple bromine atoms and hydroxyl groups attached to a dibenzo[a,h]phenazine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol typically involves multi-step organic reactions. One common method includes the bromination of dibenzo[a,h]phenazine-1,8-diol using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, with the temperature carefully regulated to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing automated reactors to control the reaction parameters precisely. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove bromine atoms or convert the phenazine core to a more reduced state.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace bromine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenazine derivatives .
科学研究应用
2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors
作用机制
The mechanism by which 2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular functions. The presence of bromine atoms and hydroxyl groups allows for specific binding interactions, which can disrupt normal cellular processes .
相似化合物的比较
Similar Compounds
Dibenzo[a,h]phenazine-1,8-diol: Lacks bromine atoms, making it less reactive in certain chemical reactions.
2,4,9,11-Tetrafluorodibenzo[a,h]phenazine-1,8-diol: Fluorine atoms instead of bromine, leading to different chemical and physical properties.
2,4,9,11-Tetrachlorodibenzo[a,h]phenazine-1,8-diol: Chlorine atoms instead of bromine, affecting its reactivity and applications.
Uniqueness
2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol is unique due to the presence of multiple bromine atoms, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
63537-67-7 |
|---|---|
分子式 |
C20H8Br4N2O2 |
分子量 |
627.9 g/mol |
IUPAC 名称 |
6,8,17,19-tetrabromo-16-hydroxy-2,13-diazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3,6,8,10,12,15(20),16,18,21-decaen-5-one |
InChI |
InChI=1S/C20H8Br4N2O2/c21-9-5-11(23)19(27)15-7(9)1-3-13-17(15)26-14-4-2-8-10(22)6-12(24)20(28)16(8)18(14)25-13/h1-6,25,27H |
InChI 键 |
GMONUTOYAJHSIR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C3=C1C(=CC(=C3O)Br)Br)N=C4C=CC5=C(C=C(C(=O)C5=C4N2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid](/img/structure/B12908204.png)
![5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine](/img/structure/B12908212.png)
![4-(2,2-Dibromoethenyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12908224.png)


![3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12908237.png)


![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908272.png)

![Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione](/img/structure/B12908286.png)
![3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12908292.png)


